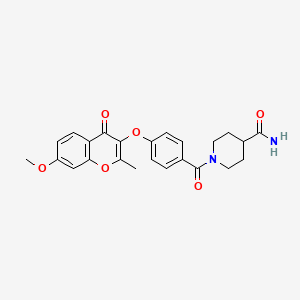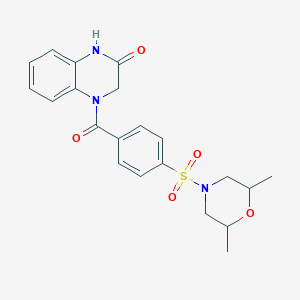
3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine, also known as MSPPO, is a chemical compound that has gained significant interest in scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its potential applications in the field of medicine.
Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms
Compounds with sulfonyl and pyridine moieties, such as "3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine", are explored for their potential as chemical inhibitors of Cytochrome P450 isoforms in human liver microsomes. These inhibitors are crucial for understanding drug-drug interactions and for the development of safer pharmaceuticals by predicting metabolic pathways and potential adverse interactions between co-administered drugs (Khojasteh et al., 2011).
Novel Synthesis of Pharmaceutical Compounds
Research on the novel synthesis of pharmaceutical impurities of proton pump inhibitors highlights the significance of sulfonyl pyridine derivatives. These compounds, through their complex synthetic routes, contribute to the understanding and improvement of drug purity and efficacy. This area of research is vital for the development of high-quality pharmaceuticals and for minimizing the potential adverse effects of impurities (Saini et al., 2019).
Metal Complexes and Coordination Chemistry
The structural diversity derived from compounds with sulfonyl and pyridine groups, such as in metal complexes of 4,4'-dipyridyldisulfide, showcases their importance in coordination chemistry. These complexes, with their unique structural types including macrocycles and helices, offer insights into the design of new materials with potential applications in catalysis, molecular recognition, and as precursors for materials science (Horikoshi & Mochida, 2006).
Environmental Science and Pollutant Degradation
In environmental science, studies on the microbial degradation of polyfluoroalkyl chemicals shed light on the fate of these persistent pollutants in nature. Understanding how chemical structures similar to "this compound" break down in the environment is crucial for assessing their long-term impact and for developing strategies to mitigate pollution (Liu & Avendaño, 2013).
Mécanisme D'action
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrophobic interactions, hydrogen bonding, or other types of molecular interactions .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 3-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine include temperature, pH, and the presence of other molecules or ions in the body. Specific details about how these factors influence the compound’s action are currently unknown .
Propriétés
IUPAC Name |
3-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-24-14-4-6-15(7-5-14)25(20,21)16-8-11-19(12-9-16)26(22,23)17-3-2-10-18-13-17/h2-7,10,13,16H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBHFBCBDOXNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2707347.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2707349.png)
![4-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-N-(tert-butyl)-4-oxobutanamide](/img/structure/B2707353.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2707354.png)



![1-morpholino-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2707363.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-3-(2-methylbenzimidazol-1-yl)propanamide](/img/structure/B2707364.png)

![(E)-N-[3-(1H-Benzimidazol-2-yl)cyclohexyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2707366.png)
![2-[(3-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2707368.png)
![4-[5-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethylpyrimidine](/img/structure/B2707369.png)
